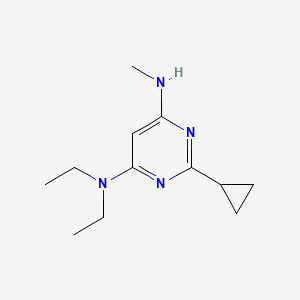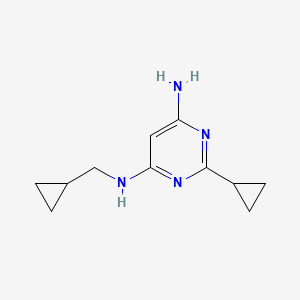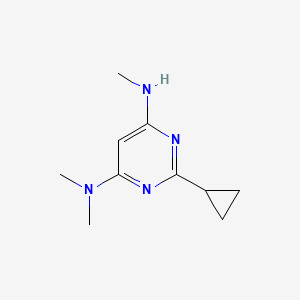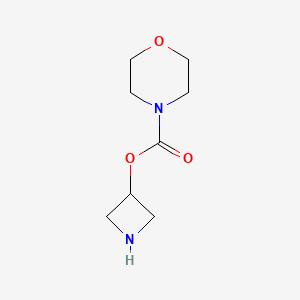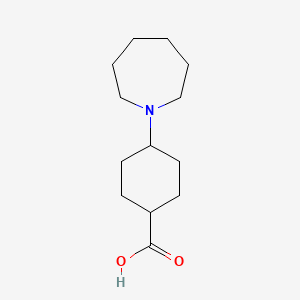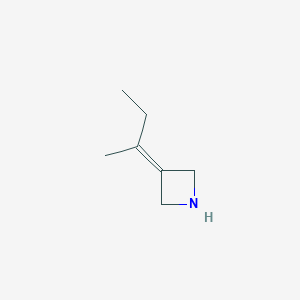
3-(Butan-2-ylidene)azetidine
Vue d'ensemble
Description
3-(Butan-2-ylidene)azetidine is a heterocyclic compound that contains a nitrogen atom in its five-membered ring structure. It’s a significant compound in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of 3-(Butan-2-ylidene)azetidine involves a DBU-catalysed Horner–Wadsworth–Emmons reaction. The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is also an efficient way to synthesize functionalized azetidines .Molecular Structure Analysis
The molecular formula of 3-(Butan-2-ylidene)azetidine is C7H13N, and it has a molecular weight of 111.18 g/mol. The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Applications De Recherche Scientifique
Synthesis of Heterocyclic Amino Acid Derivatives
3-(Butan-2-ylidene)azetidine: is utilized in the synthesis of new heterocyclic amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . These derivatives are significant due to their potential biological activities and their role as pharmacophores in various natural and synthetic products.
Aza-Michael Addition Reactions
This compound plays a crucial role in aza-Michael addition reactions, which are pivotal for creating functionalized azetidine rings. These reactions are essential for developing novel heterocyclic compounds that can be used in pharmaceuticals and materials science .
Suzuki–Miyaura Cross-Coupling Reactions
3-(Butan-2-ylidene)azetidine: is involved in the Suzuki–Miyaura cross-coupling reactions to synthesize novel heterocyclic compounds. The brominated pyrazole–azetidine hybrid is cross-coupled with boronic acids to diversify the heterocyclic amino acid derivatives .
Photocycloaddition Reactions
The compound is a key player in photocycloaddition reactions, specifically the aza Paternò–Büchi reactions. These reactions are among the most efficient methods to synthesize functionalized azetidines, which are valuable in the synthesis of complex natural products and pharmaceutical scaffolds .
Synthesis and Reactivity of Azetidines
Recent advances in the synthesis and reactivity of azetidines involve 3-(Butan-2-ylidene)azetidine . It’s a focus area in organic synthesis due to the strain-release-driven transformations that azetidines undergo, which are useful in medicinal chemistry .
Development of Pharmacologically Active Scaffolds
Incorporation of azetidines into pharmaceutically relevant scaffolds can result in improved pharmacokinetic properties3-(Butan-2-ylidene)azetidine is used to create these scaffolds, which are then evaluated for their potential as drug candidates .
Orientations Futures
Propriétés
IUPAC Name |
3-butan-2-ylideneazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-3-6(2)7-4-8-5-7/h8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMSDTQTTBAXJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C1CNC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Butan-2-ylidene)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



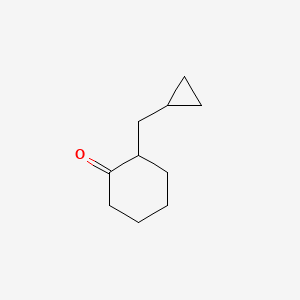
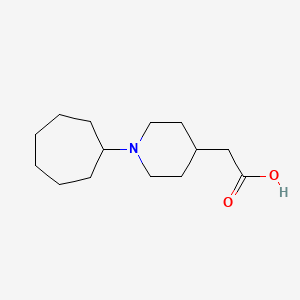
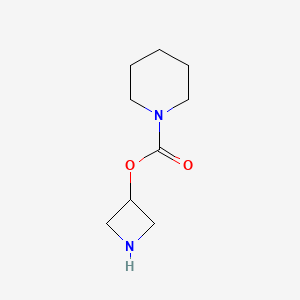

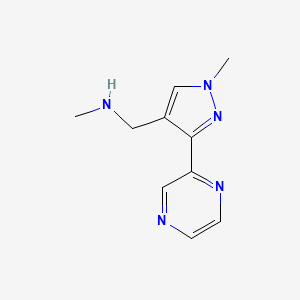
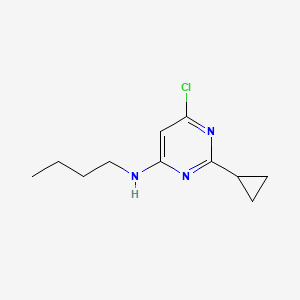
![1-[(2,4-dichlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470500.png)
